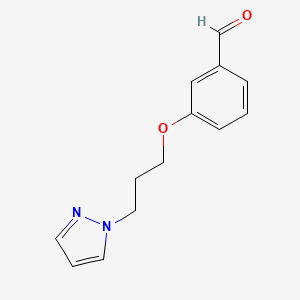
3-(3-(1H-pyrazol-1-yl)propoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(1H-pyrazol-1-yl)propoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a pyrazole ring through a propoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1H-pyrazol-1-yl)propoxy)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes.
Linking the Pyrazole to the Benzaldehyde: The pyrazole ring is then linked to the benzaldehyde moiety through a propoxy chain.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-(1H-pyrazol-1-yl)propoxy)benzaldehyde can undergo various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: 3-(3-(1H-pyrazol-1-yl)propoxy)benzoic acid
Reduction: 3-(3-(1H-pyrazol-1-yl)propoxy)benzyl alcohol
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
3-(3-(1H-pyrazol-1-yl)propoxy)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-(1H-pyrazol-1-yl)propoxy)benzaldehyde is largely dependent on its interaction with biological targets. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)benzaldehyde: Lacks the propoxy chain, making it less flexible in terms of molecular interactions.
3-(1H-pyrazol-1-yl)propylamine: Contains an amine group instead of an aldehyde, leading to different reactivity and applications.
Uniqueness
3-(3-(1H-pyrazol-1-yl)propoxy)benzaldehyde is unique due to its combination of a benzaldehyde moiety, a pyrazole ring, and a propoxy chain.
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(3-pyrazol-1-ylpropoxy)benzaldehyde |
InChI |
InChI=1S/C13H14N2O2/c16-11-12-4-1-5-13(10-12)17-9-3-8-15-7-2-6-14-15/h1-2,4-7,10-11H,3,8-9H2 |
InChI Key |
SPEDDYCJQQRHAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCN2C=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


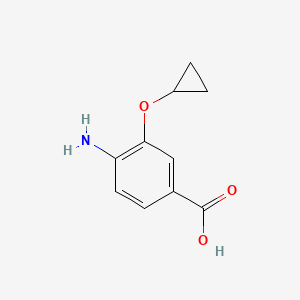
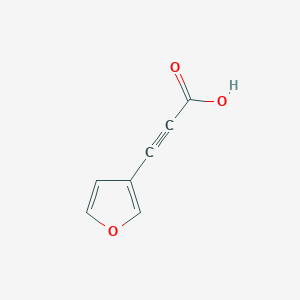
![Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate](/img/structure/B12308707.png)
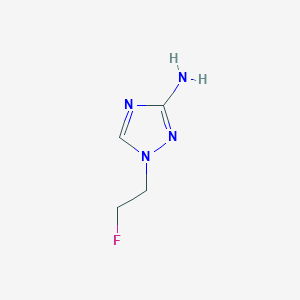
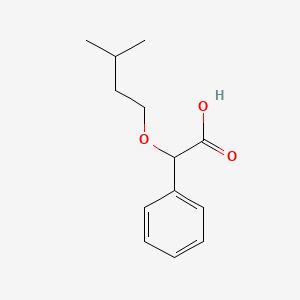
![2-({2-[(4-Methylphenyl)amino]quinazolin-4-yl}amino)ethan-1-ol](/img/structure/B12308717.png)
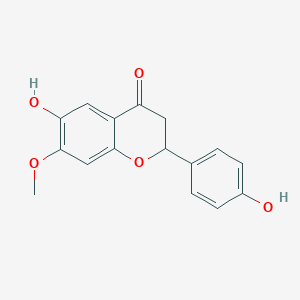
![Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate](/img/structure/B12308721.png)
![rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate, trifluoroacetic acid, cis](/img/structure/B12308723.png)
![4-Chlorothieno[2,3-d]pyridazine](/img/structure/B12308742.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid](/img/structure/B12308747.png)
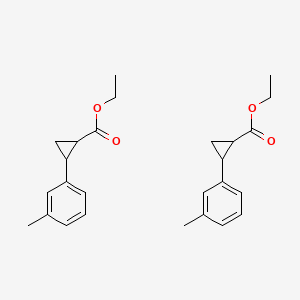
acetic acid](/img/structure/B12308758.png)

